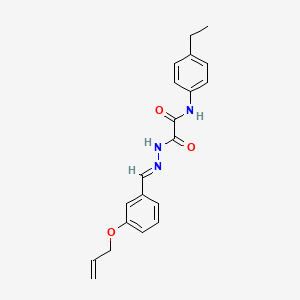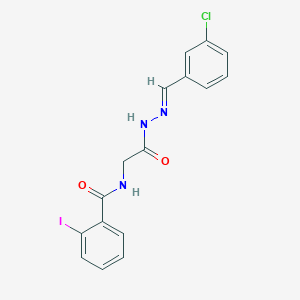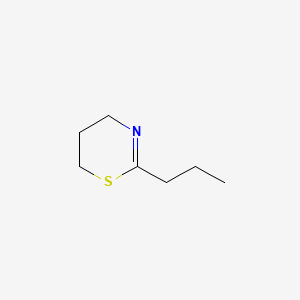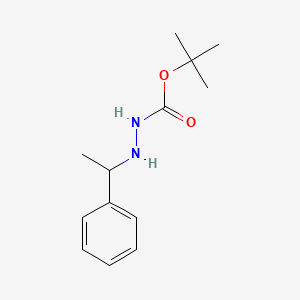![molecular formula C24H23N3O3S B12006224 2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12006224.png)
2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate , belongs to the class of organic compounds called 1,4-isoquinolinediones . It features a C=O group at positions 1 and 4 within its isoquinoline scaffold .
Métodos De Preparación
Synthetic Routes:: The synthetic route to this compound involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate . This reaction yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters . Subsequent treatment with phosphorus oxychloride converts these esters into the corresponding esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids .
Industrial Production:: Information on industrial-scale production methods for this compound is limited, but it is typically synthesized in research laboratories.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at various positions.
Other Transformations: Further modifications may involve amide bond formation, esterification, and cyclization.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides).
Other Transformations: Acid chlorides, bases, and catalysts.
Major Products:: The specific products formed depend on reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Potential drug candidates due to its structural features.
Chemical Biology: Studying biological processes and interactions.
Industry: As a starting material for the synthesis of other compounds.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with molecular targets, possibly including caspase-3 , involved in apoptosis pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include related isoquinolinediones and derivatives.
Propiedades
Fórmula molecular |
C24H23N3O3S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[(1-benzamido-2-oxo-2-phenylethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c25-21(29)19-17-13-7-8-14-18(17)31-24(19)27-22(20(28)15-9-3-1-4-10-15)26-23(30)16-11-5-2-6-12-16/h1-6,9-12,22,27H,7-8,13-14H2,(H2,25,29)(H,26,30) |
Clave InChI |
AYXKYOGNILIAPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)

![Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12006151.png)




![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)
![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)
![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)

